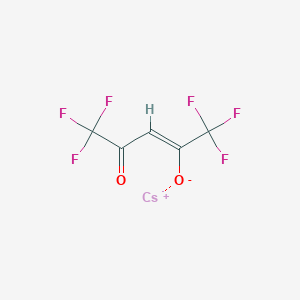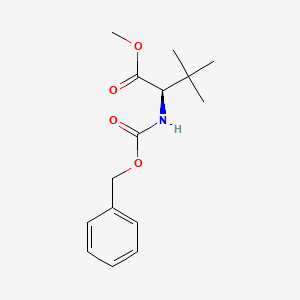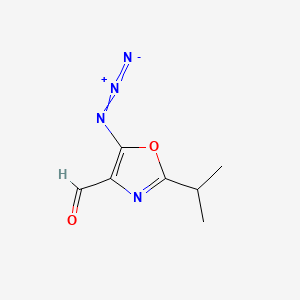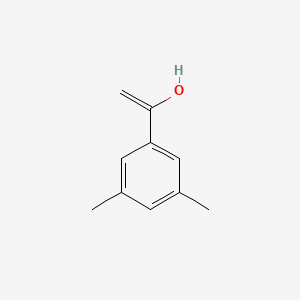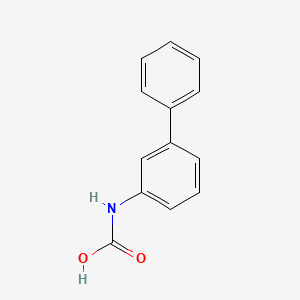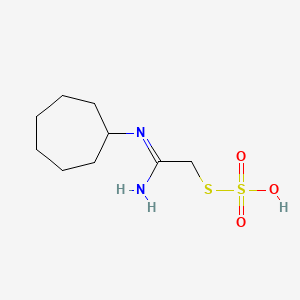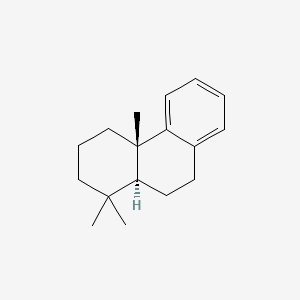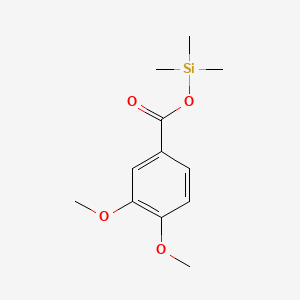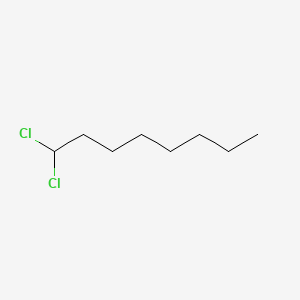
1,1-Dichlorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2This compound is typically a colorless liquid at room temperature and has a variety of applications in chemical synthesis and industrial processes .
Vorbereitungsmethoden
1,1-Dichlorooctane can be synthesized through several methods. One common synthetic route involves the chlorination of octane. This process typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the octane molecule. The reaction conditions often include controlled temperatures and the use of solvents to manage the reaction rate and yield .
Industrial production methods for this compound may involve large-scale chlorination processes where octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other chlorinated byproducts .
Analyse Chemischer Reaktionen
1,1-Dichlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of octene.
Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Wissenschaftliche Forschungsanwendungen
1,1-Dichlorooctane has several applications in scientific research and industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biological Studies: In biological research, this compound can be used to study the effects of chlorinated hydrocarbons on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and metabolism.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichlorooctane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes and lead to toxic effects. The pathways involved in its metabolism include oxidation and conjugation reactions, which help in the detoxification and elimination of the compound from the body .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichlorooctane can be compared with other similar chlorinated hydrocarbons, such as:
1,1-Dichloroethane: This compound has a shorter carbon chain and different physical properties.
1,1-Dichlorobutane: Similar to this compound but with a shorter carbon chain, it is used in organic synthesis and as an intermediate in chemical manufacturing.
1,8-Dichlorooctane: This isomer has chlorine atoms at different positions on the carbon chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the balance of its physical and chemical properties, making it suitable for a range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
20395-24-8 |
|---|---|
Molekularformel |
C8H16Cl2 |
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
1,1-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
OQYNFBPKTVQOKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
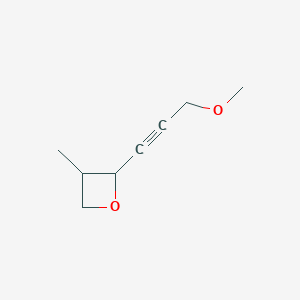
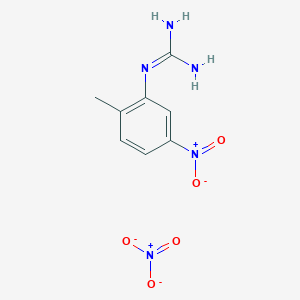
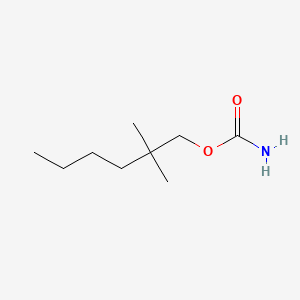
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
